2-Hydroxy-4-methylseleno-butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylseleno-butanoic acid typically involves the reaction of selenomethionine with specific reagents under controlled conditions. One common method includes the hydroxylation of selenomethionine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound, making it suitable for various applications, particularly in the field of animal nutrition .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylseleno-butanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction converts the compound into its corresponding selenoxide or selenone derivatives.
Reduction: The compound can be reduced to its selenol form.
Substitution: Various substitution reactions can occur, particularly at the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
2-Hydroxy-4-methylseleno-butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Plays a role in selenoprotein synthesis, which is crucial for various biological processes.
Medicine: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.
Industry: Used as a dietary supplement in animal nutrition to improve selenium bioavailability and overall health
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylseleno-butanoic acid involves its incorporation into selenoproteins, which are essential for various cellular functions. The compound enhances the expression of selenoproteins such as glutathione peroxidase and selenoprotein P, which play a crucial role in reducing oxidative stress and modulating the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: A naturally occurring amino acid that serves as a precursor to 2-Hydroxy-4-methylseleno-butanoic acid.
Sodium selenite: An inorganic form of selenium commonly used in supplements.
Selenocysteine: Another selenium-containing amino acid with distinct biological functions
Uniqueness
This compound is unique due to its enhanced bioavailability and its ability to be efficiently incorporated into selenoproteins. This makes it a more effective selenium source compared to other compounds like sodium selenite .
Properties
CAS No. |
873660-49-2 |
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Molecular Formula |
C5H9O2Se |
Molecular Weight |
180.09 g/mol |
InChI |
InChI=1S/C5H9O2Se/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3 |
InChI Key |
WCVWBLCKSUALIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)[Se])O |
Origin of Product |
United States |
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